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Compound of Interest

Compound Name: Silver(I) fluoride

Cat. No.: B8816498 Get Quote

Thermochemical Properties of Silver(I) Fluoride:
A Technical Guide
This technical guide provides a comprehensive overview of the key thermochemical data for

Silver(I) Fluoride (AgF), with a particular focus on its enthalpy of formation. The information is

intended for researchers, scientists, and professionals in drug development who require

accurate thermodynamic values for this compound. This document summarizes quantitative

data, outlines the general principles of experimental methodologies for determining these

values, and provides a visualization of the energetic relationships involved in the formation of

AgF.

Thermochemical Data for Silver(I) Fluoride
The following tables summarize the key thermochemical properties of Silver(I) Fluoride in its

solid state at standard conditions (298.15 K and 1 bar). The data presented are collated from

various reputable sources.

Table 1: Standard Molar Enthalpy, Gibbs Free Energy of Formation, and Entropy
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Thermochemical
Property

Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH⦵298 -206 kJ/mol

Standard Molar Gibbs

Free Energy of

Formation

ΔfG⦵ -187.9 kJ/mol

Standard Molar

Entropy
S⦵298 83.7 J/(mol·K)

Sources:[1][2]

Table 2: Other Thermodynamic and Physical Properties

Property Symbol Value Units

Molar Heat Capacity C 48.1 J/(mol·K)

Melting Point 435 °C

Boiling Point 1159 °C

Density (at 15 °C) 5.852 g/cm³

Molar Mass 126.8666 g/mol

Sources:[1][2]

Experimental Protocols and Methodologies
While detailed, step-by-step experimental protocols for the direct calorimetric determination of

the enthalpy of formation of Silver(I) Fluoride are not readily available in the public domain,

the reported values are typically determined using a combination of experimental techniques

and thermodynamic cycles. The primary methods referenced in the literature are solution

calorimetry and the application of the Born-Haber cycle.
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Solution Calorimetry
Solution calorimetry is a common experimental technique used to determine the enthalpy

change of chemical reactions in a solution. For a substance like AgF, this would typically

involve measuring the heat evolved or absorbed when the compound undergoes a specific

reaction in a solvent within a highly insulated container (a calorimeter).

A general procedure would involve:

Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a

reaction with a known enthalpy change or by using an electrical heater to introduce a known

amount of heat.

Reaction Measurement: A precisely weighed sample of a reactant is introduced into the

calorimeter containing a solvent or another reactant solution. For instance, the enthalpy of

precipitation of AgF could be measured by reacting aqueous solutions of silver nitrate and a

fluoride salt.

Temperature Monitoring: The temperature change of the solution is meticulously recorded

over time until the reaction is complete and thermal equilibrium is re-established.

Enthalpy Calculation: The heat of the reaction is calculated from the temperature change, the

heat capacity of the calorimeter and its contents, and the amount of the limiting reactant.

The enthalpy of formation of AgF can then be derived from the measured enthalpy of reaction

using Hess's Law, in conjunction with the known standard enthalpies of formation of the other

reactants and products in the reaction series.

Born-Haber Cycle
The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice

energy of an ionic solid. Conversely, if the lattice energy is known (either from theoretical

calculations or other experimental data), the cycle can be used to determine the standard

enthalpy of formation. The cycle relates the enthalpy of formation of the ionic compound to the

energies of the individual steps involved in its formation from the constituent elements in their

standard states.
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The diagram below illustrates the Born-Haber cycle for the formation of Silver(I) Fluoride.

Ag(s) + ½F₂(g)

Ag(g) + ½F₂(g)

ΔH_atom(Ag)

AgF(s)

ΔfH⦵(AgF)

Ag(g) + F(g)½ΔH_diss(F₂) Ag⁺(g) + F(g) + e⁻IE₁(Ag) Ag⁺(g) + F⁻(g)EA(F)

U_L

Click to download full resolution via product page

Caption: Born-Haber cycle for the formation of Silver(I) Fluoride.

The cycle comprises the following steps:

Atomization of Silver (ΔHatom(Ag)): The enthalpy change to convert one mole of solid silver

into gaseous silver atoms.

Dissociation of Fluorine (½ΔHdiss(F₂)): The enthalpy change to break the bonds in half a

mole of fluorine gas to produce one mole of gaseous fluorine atoms.

First Ionization Energy of Silver (IE₁(Ag)): The energy required to remove one electron from

each atom in one mole of gaseous silver to form gaseous silver ions.
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Electron Affinity of Fluorine (EA(F)): The energy change that occurs when one mole of

gaseous fluorine atoms each acquires an electron to form gaseous fluoride ions.

Lattice Energy (UL): The enthalpy change when one mole of solid Silver(I) Fluoride is

formed from its constituent gaseous ions.

Standard Enthalpy of Formation (ΔfH⦵(AgF)): The overall enthalpy change for the formation

of one mole of AgF(s) from its elements in their standard states.

According to Hess's Law, the enthalpy of formation is the sum of the energies of these

individual steps:

ΔfH⦵(AgF) = ΔHatom(Ag) + ½ΔHdiss(F₂) + IE₁(Ag) + EA(F) + UL

By experimentally determining the values for atomization, dissociation, ionization energy, and

electron affinity, and either calculating the lattice energy theoretically or determining it through

other experimental means, the standard enthalpy of formation can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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